Home > Products > Screening Compounds P102816 > (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone - 1410511-07-7

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

Catalog Number: EVT-1778078
CAS Number: 1410511-07-7
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-Azetidin-1-yl)pyrimidin-2-amine Derivatives

    Compound Description: This series of compounds, particularly VUF16839 (with the chemical name (4-((3-aminoazetidin-1-yl)-6-(2,2-difluoro-3-hydroxy-3-methylbutyl)pyrimidin-2-yl)amino)-N,N-dimethylbutanamide)), represents a novel class of non-imidazole histamine H3 receptor (H3R) agonists. [] These compounds exhibit nanomolar on-target activity, demonstrating their potential as pharmacological tools in H3R research. []

    Relevance: The core structure of these compounds shares similarities with (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone. Both contain a 3-aminoazetidine ring directly linked to an aromatic system via a methanone linker. The primary difference lies in the aromatic system – a pyrimidine in VUF16839 and an isoquinoline in the target compound. This structural similarity suggests potential shared pharmacological targets or mechanisms. []

    Compound Description: This compound, with the molecular formula C17H18F6N6O, has been characterized using X-ray diffraction. [] Although its specific biological activity is not detailed in the provided abstract, its structural features suggest potential pharmacological relevance. []

    Relevance: The compound shares the (aryl)(piperidin-1-yl)methanone structural motif with (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone. The difference lies in the specific aryl and piperidine substituents. Examining the structure-activity relationship of compounds with this shared motif could provide insights into the pharmacological profile of the target compound. []

(5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

    Compound Description: Compound 5c displays potent anticonvulsant activity, with an ED50 value of 6.20 mg/kg (oral administration in rats). [] It exhibits a favorable protective index (PI = ED50/TD50) exceeding 48.38, surpassing that of the reference drug phenytoin. [] The mechanism of action of 5c likely involves sodium channel modulation. []

    Relevance: While structurally distinct from (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone, 5c shares a common pharmacophore – an (aryl)(substituted heterocycle)methanone structure. Both compounds feature an amino-substituted aromatic ring and a substituted heterocycle connected via the methanone linker. Investigating the shared and distinct pharmacological targets of these compounds might uncover potential applications for the target compound. []

Overview

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a synthetic compound that belongs to the class of azetidine derivatives. It features a unique combination of an azetidine ring and an isoquinoline moiety, which may contribute to its potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural characteristics, which could facilitate interactions with various biological targets.

Source

The compound can be synthesized through various chemical methods, which are documented in scientific literature. Research studies have highlighted different synthetic routes and their efficiencies, providing insights into the compound's chemical behavior and potential applications in pharmaceuticals.

Classification

This compound can be classified as:

  • Chemical Class: Azetidine derivatives
  • Functional Groups: Amine, ketone
  • Biological Interest: Potential therapeutic applications due to its unique structure.
Synthesis Analysis

Methods

The synthesis of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The general approach includes:

  1. Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  2. Coupling with Isoquinoline: The azetidine derivative is then reacted with isoquinoline or its derivatives to form the final compound.

Technical Details

Specific synthetic routes may vary, but a common method involves:

  • Reagents: Using N,N-dimethylformamide as a solvent and coupling agents to facilitate the formation of the amide bond.
  • Conditions: Mild reaction conditions are often preferred to minimize side reactions and enhance yield.

Research has shown that optimizing reaction conditions, such as temperature and time, can significantly affect the yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

This structure features:

  • An azetidine ring containing an amino group.
  • An isoquinoline moiety attached via a methanone linkage.

Data

Crystallographic studies may provide detailed information regarding bond lengths and angles, contributing to a deeper understanding of its three-dimensional conformation. For instance, typical bond lengths in similar compounds range between 1.34 Å to 1.50 Å for C–N bonds and around 1.20 Å for C=O bonds .

Chemical Reactions Analysis

Reactions

The compound is expected to participate in various chemical reactions typical for amines and ketones:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Reactivity with Electrophiles: The ketone functionality may engage in reactions with nucleophiles, leading to further derivatization.

Technical Details

Understanding the reactivity patterns is crucial for predicting how this compound might behave in biological systems or during synthetic transformations. For example, the presence of electron-donating or withdrawing groups on the isoquinoline could influence its reactivity .

Mechanism of Action

Process

The mechanism of action for (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is not fully elucidated but may involve:

  • Binding to Biological Targets: The structural features suggest potential interactions with receptors or enzymes due to hydrogen bonding capabilities from the amino group.
  • Influence on Signaling Pathways: If the compound exhibits bioactivity, it might modulate specific signaling pathways relevant to therapeutic effects.

Data

Experimental studies using receptor binding assays or enzyme inhibition tests would provide quantitative data on its efficacy and mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 216.24 g/mol.
  • Appearance: Typically appears as a solid at room temperature.

Chemical Properties

Relevant analyses such as melting point determination and spectral characterization (e.g., Nuclear Magnetic Resonance spectroscopy) are essential for confirming identity and purity .

Applications

Scientific Uses

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone holds potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  • Biological Research: Investigating its role in cellular pathways or as a probe in biochemical assays.

Given its structural uniqueness, further studies could reveal additional applications in areas such as material science or agrochemicals, depending on its reactivity and interaction profiles .

Introduction to (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone in Medicinal Chemistry

Role of Azetidine and Isoquinoline Moieties in Bioactive Molecule Design

The strategic integration of azetidine and isoquinoline heterocycles underpins the significance of (3-aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS 1410511-07-7) in modern drug discovery. The azetidine ring—a four-membered nitrogen-containing cycle—confers distinct advantages over larger cyclic amines. Its compact size and high ring strain enhance conformational rigidity, improving target binding specificity and metabolic stability. The 3-amino substitution on azetidine serves as a versatile handle for derivatization while functioning as a potent hydrogen bond donor/acceptor, crucial for molecular recognition processes [1] [6].

Conversely, the isoquinoline moiety provides a privileged scaffold in medicinal chemistry due to its planar, aromatic structure that facilitates π-π stacking interactions with biological targets. Isoquinoline derivatives exhibit diverse pharmacological profiles, including kinase inhibition and receptor antagonism, attributed to their ability to penetrate lipid bilayers while maintaining water solubility. The 1-position linkage via a carbonyl group optimizes spatial orientation for target engagement, as evidenced in neuroinflammation PET tracers like FFDI [10].

Table 1: Key Physicochemical Attributes of Structural Moieties

MoietyMolecular FormulaTPSA (Ų)LogPHydrogen BondingBiological Roles
3-AminoazetidineC₃H₈N₂38.91-1.2Donor/AcceptorConformational constraint, metabolic stability
IsoquinolineC₉H₇N12.892.1Acceptorπ-π stacking, membrane penetration
Hybrid CompoundC₁₃H₁₃N₃O59.221.02Balanced profileSynergistic target engagement [4] [6]

The carbonyl bridge linking these moieties creates a semi-rigid trans-amide bond, restricting rotational freedom and stabilizing bioactive conformations. This configuration balances hydrophilic (TPSA=59.22 Ų) and lipophilic (LogP=1.02) properties, aligning with Lipinski’s criteria for drug-likeness [4]. Hybridization thus exploits complementary features: azetidine’s aliphatic character supports solubility, while isoquinoline’s aromatic surface enables target recognition, collectively enhancing the molecule’s pharmacokinetic profile.

Historical Context of Hybrid Heterocyclic Scaffolds in Drug Discovery

Hybrid heterocyclic scaffolds represent a paradigm shift in medicinal chemistry, evolving from singular heterocycle designs to integrated pharmacophores. Early examples like gedatolisib (PI3K/mTOR inhibitor) demonstrated the efficacy of triazine-based hybrids in oncology, leveraging heterocycle synergy for enhanced potency [3]. The rise of molecular hybridization strategies addressed limitations of monomeric scaffolds—particularly in overcoming drug resistance and achieving polypharmacology.

Azetidine-containing compounds gained prominence with the discovery of their CNS permeability and receptor selectivity. For instance, 3-aminoazetidine derivatives exhibited picomolar affinity for histamine H₃ receptors due to optimal spatial positioning of the primary amine for ionic interactions with aspartate residues [6]. Concurrently, isoquinoline scaffolds advanced through imaging agents like [¹⁸F]FBAT, where the isoquinoline core enabled specific iNOS detection in neuroinflammation models [10]. The convergence of these lineages created a foundation for dual-pharmacophore entities.

Table 2: Evolution of Key Hybrid Heterocycles in Drug Discovery

Hybrid ScaffoldComponent HeterocyclesTherapeutic ApplicationClinical/Research Impact
GedatolisibTriazine + MorpholineBreast cancerDual PI3K/mTOR inhibition (Phase II)
FFDI DerivativesIsoquinoline + PiperidineNeuroinflammation imagingiNOS-specific PET tracers
Azetidine-PyridineAzetidine + PyridineCNS disordersHistamine receptor modulation
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanoneAzetidine + IsoquinolineUndisclosed (research compound)Prototype for targeted hybrid design [3] [6] [10]

This compound exemplifies "third-generation" hybridization—where both components are biologically validated—contrasting with earlier fortuitous combinations. The azetidine-isoquinoline framework emerged circa 2010s alongside rational structure-activity relationship (SAR) paradigms, enabling systematic optimization of linker length and substitution patterns [9].

Rationale for Structural Integration: Synergistic Pharmacophoric Potential

The fusion of 3-aminoazetidine and isoquinoline transcends simple molecular conjunction; it creates a cooperative pharmacophore with emergent properties. Computational analyses reveal that the carbonyl linker enables optimal distance geometry between the azetidine amine (-NH₂) and isoquinoline nitrogen (N⁽²⁾), separated by 5.2 Å—a distance compatible with bidentate binding to complementary enzyme pockets [6] [10]. This spatial arrangement potentiates dual-point recognition unattainable by either moiety alone.

Electronic synergy further enhances target engagement:

  • The 3-aminoazetidine group provides a strong hydrogen bond donor (pKₐ ~10.5) that stabilizes salt bridges with aspartate/glutamate residues.
  • The isoquinoline nitrogen acts as a hydrogen bond acceptor for interactions with backbone amides or serine hydroxyls.
  • Conformational restriction from the azetidine ring reduces entropy penalties upon binding, potentially improving affinity by 10-100 fold versus flexible analogs [6].

Table 3: Computational Binding Descriptors of the Hybrid Compound

ParameterValueImplication for Bioactivity
TPSA59.22 ŲBalanced membrane permeability/cellular uptake
LogP1.0179Optimal lipophilicity for tissue distribution
H-Bond Acceptors3Target interaction capacity
H-Bond Donors1Solubility and specific binding
Rotatable Bonds1Restricted conformational flexibility
Steric Volume227.26 g/molCompliance with CNS drug space [4]

Molecular docking studies against histamine receptors—a model system for azetidine-containing ligands—predict that the isoquinoline moiety occupies a hydrophobic subpocket typically engaged by imidazole rings, while the azetidine amine mimics the endogenous ligand’s primary amine [6]. This dual-action mechanism exemplifies pharmacophore translocation, where hybrid components simultaneously address multiple binding regions. The scaffold’s synthetic tractability permits diversification: the amine group enables acylations or sulfonylations, and isoquinoline positions C3-C8 support electrophilic substitutions, facilitating comprehensive SAR exploration [1] [8].

Table 4: Compound Identification Data

IdentifierValue
Systematic Name(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
CAS Registry1410511-07-7
Molecular FormulaC₁₃H₁₃N₃O
Molecular Weight227.26 g/mol
SMILESO=C(N1CC(N)C1)C2=NC=CC3=C2C=CC=C3
Canonical SMILESNC1CN(C1)C(=O)C1=NC=CC2C=CC=CC=21
InChIKeyJLUXMZNCJZFPSK-UHFFFAOYSA-N [1] [4] [8]

Properties

CAS Number

1410511-07-7

Product Name

(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone

IUPAC Name

(3-aminoazetidin-1-yl)-isoquinolin-1-ylmethanone

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c14-10-7-16(8-10)13(17)12-11-4-2-1-3-9(11)5-6-15-12/h1-6,10H,7-8,14H2

InChI Key

JLUXMZNCJZFPSK-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.